molecular formula C19H18FN3O2 B10911860 N-(3,5-dimethylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

N-(3,5-dimethylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide

Cat. No.: B10911860
M. Wt: 339.4 g/mol
InChI Key: RSBFIZANZUGCCB-UHFFFAOYSA-N
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Description

N~3~-(3,5-Dimethylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a pyrazole ring, a carboxamide group, and substituted phenyl and phenoxy groups, which contribute to its unique chemical properties and potential biological activities.

Properties

Molecular Formula

C19H18FN3O2

Molecular Weight

339.4 g/mol

IUPAC Name

N-(3,5-dimethylphenyl)-1-[(2-fluorophenoxy)methyl]pyrazole-3-carboxamide

InChI

InChI=1S/C19H18FN3O2/c1-13-9-14(2)11-15(10-13)21-19(24)17-7-8-23(22-17)12-25-18-6-4-3-5-16(18)20/h3-11H,12H2,1-2H3,(H,21,24)

InChI Key

RSBFIZANZUGCCB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2=NN(C=C2)COC3=CC=CC=C3F)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(3,5-dimethylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide typically involves multiple steps, including the formation of the pyrazole ring, introduction of the carboxamide group, and attachment of the substituted phenyl and phenoxy groups. Common synthetic routes may include:

    Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate carboxylic acid derivative, such as an acid chloride or anhydride, in the presence of a base like triethylamine.

    Attachment of Substituted Phenyl and Phenoxy Groups: The substituted phenyl and phenoxy groups can be introduced through nucleophilic aromatic substitution reactions or coupling reactions, such as Suzuki or Heck coupling, using appropriate reagents and catalysts.

Industrial Production Methods

Industrial production of N3-(3,5-dimethylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide may involve optimization of the synthetic routes to improve yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N~3~-(3,5-dimethylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific substituents on the phenyl or phenoxy rings with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of appropriate catalysts and solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens, alkyl groups, or nitro groups.

Scientific Research Applications

N~3~-(3,5-Dimethylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound can be investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer, inflammation, and neurological disorders.

    Pharmacology: Studies can explore the compound’s pharmacokinetics, pharmacodynamics, and toxicity profiles to assess its suitability for drug development.

    Materials Science: The compound’s unique chemical structure may make it useful in the development of advanced materials, such as polymers, coatings, and nanomaterials.

    Biological Research: The compound can be used as a tool to study various biological processes, including enzyme inhibition, receptor binding, and signal transduction pathways.

Mechanism of Action

The mechanism of action of N3-(3,5-dimethylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by:

    Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate binding or catalysis.

    Modulating Receptors: Acting as an agonist or antagonist at receptor sites, thereby influencing cellular signaling pathways.

    Altering Ion Channels: Modifying the function of ion channels, which can affect cellular excitability and neurotransmission.

Comparison with Similar Compounds

N~3~-(3,5-Dimethylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:

    N~3~-(3,5-Dimethylphenyl)-1H-pyrazole-3-carboxamide: Lacks the fluorophenoxy group, which may result in different biological activities and chemical properties.

    N~3~-(3,5-Dimethylphenyl)-1-[(2-chlorophenoxy)methyl]-1H-pyrazole-3-carboxamide: Contains a chlorophenoxy group instead of a fluorophenoxy group, which can influence its reactivity and interactions with molecular targets.

    N~3~-(3,5-Dimethylphenyl)-1-[(2-methoxyphenoxy)methyl]-1H-pyrazole-3-carboxamide: Features a methoxyphenoxy group, which may alter its solubility and pharmacokinetic properties.

The uniqueness of N3-(3,5-dimethylphenyl)-1-[(2-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity compared to its analogs.

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